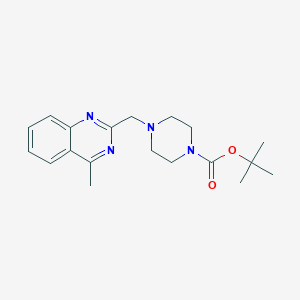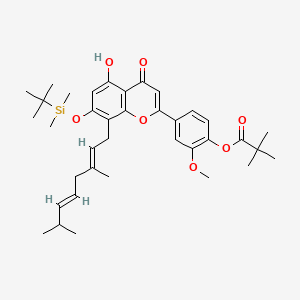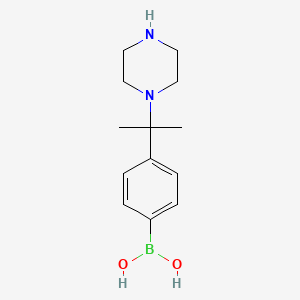
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid is a boronic acid derivative that features a piperazine ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The incorporation of a piperazine moiety enhances the compound’s potential for biological activity, making it a valuable target for medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a ketone or aldehyde.
Boronic Acid Introduction: The phenylboronic acid moiety is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This step requires a boronic acid or boronate ester and an aryl halide as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of piperazine, formaldehyde, and the appropriate aryl halide.
Reaction Optimization: Scaling up the Mannich reaction and Suzuki-Miyaura coupling under optimized conditions to ensure high yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or quinones.
Reduction: The piperazine ring can undergo reduction reactions to form secondary amines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.
Major Products
Phenols: Formed through oxidation of the boronic acid group.
Secondary Amines: Resulting from the reduction of the piperazine ring.
Substituted Boronic Acids: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The piperazine ring can interact with receptor sites, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a piperazine moiety and boronic acid group, known for its antibacterial activity.
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: A derivative with antidepressant-like effects.
Uniqueness
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid is unique due to its combination of a boronic acid group and a piperazine ring, which imparts both chemical versatility and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H21BN2O2 |
|---|---|
Peso molecular |
248.13 g/mol |
Nombre IUPAC |
[4-(2-piperazin-1-ylpropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H21BN2O2/c1-13(2,16-9-7-15-8-10-16)11-3-5-12(6-4-11)14(17)18/h3-6,15,17-18H,7-10H2,1-2H3 |
Clave InChI |
TUEMIVYITKBZIH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C(C)(C)N2CCNCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


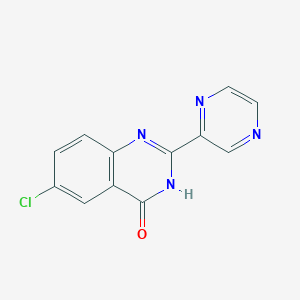
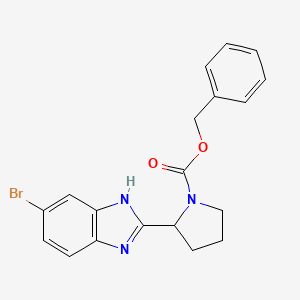


![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
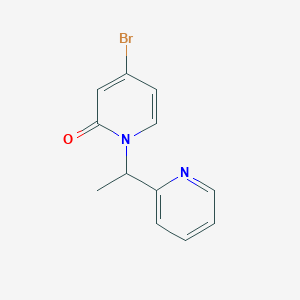
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)
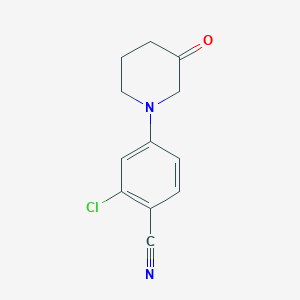
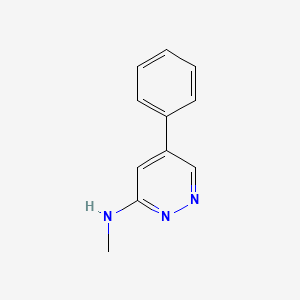
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
